Perchlorate ionophore I

Overview

Description

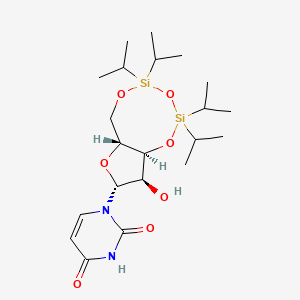

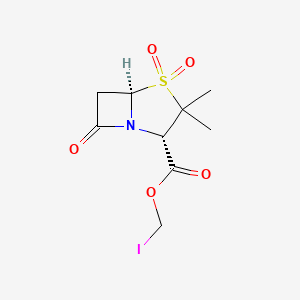

Perchlorate ionophore I is a useful research compound. Its molecular formula is C44H28Cl3N4P and its molecular weight is 750 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Perchlorate Contamination and Drinking Water

Perchlorate contamination in drinking water sources poses significant challenges due to its persistence and the difficulty in removal. Srinivasan and Sorial (2009) provided a comprehensive review of the various technologies for perchlorate removal from drinking water, highlighting microbial reduction and ion-exchange as more established technologies, yet acknowledging that no single technology can achieve complete removal Rangesh Srinivasan, G. Sorial, 2009. Similarly, Ye et al. (2012) reviewed water treatment technologies for perchlorate, including adsorption, membrane filtration, and biodegradation, suggesting that integrated technologies might offer better solutions for its removal Long Ye, H. You, Jie Yao, Huailong Su, 2012.

Physical and Chemical Treatments for Perchlorate Removal

Xie et al. (2018) summarized physical and chemical treatments for perchlorate removal from water, emphasizing the potential of nanoscale zero-valent iron (nZVI) for treating high-concentration perchlorate Yanhua Xie, Ren Lulu, Xueqiang Zhu, Gou Xi, Chen Siyu, 2018. This review provides an overview of the current technologies and materials, offering insights into their mechanisms, advantages, and limitations.

Electrochemical Treatment Technologies

The application of electrochemical processes for the removal of perchlorate from contaminated water has been explored, with a focus on overcoming major challenges such as the formation of toxic byproducts. Radjenovic and Sedlak (2015) critically reviewed the potential of electrochemical treatments, suggesting that future advancements should aim at minimizing byproduct formation and addressing mass transfer limitations J. Radjenovic, D. Sedlak, 2015.

Catalytic and Electrocatalytic Reduction

Yang et al. (2016) critically reviewed catalytic and electrocatalytic reduction methods for perchlorate, highlighting the challenges of low removal efficiency and the deactivation of catalysts. They discussed approaches to improve these technologies, emphasizing the need for better methods to overcome existing weaknesses Qi Yang, Fubing Yao, Yu Zhong, Dong-bo Wang, Fei Chen, Jian Sun, S. Hua, Sibei Li, Xiaoming Li, G. Zeng, 2016.

Ionophores and Agricultural Applications

While the focus of this query is on "Perchlorate Ionophore I," it's worth noting the broader context of ionophores in scientific research, particularly in agricultural applications. Ionophores have been studied for their effects on ruminal function and efficiency in beef and dairy cattle, with Marques and Cooke (2021) reviewing the impact of ionophores on ruminal fermentation and performance in beef cattle R. Marques, R. Cooke, 2021. Ipharraguerre and Clark (2003) also reviewed the use of ionophores in lactating dairy cows, highlighting their potential to improve milk production and immune response I. Ipharraguerre, J. H. Clark, 2003.

Properties

IUPAC Name |

22,22-dichloro-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28Cl2N4P.ClH/c45-51(46)49-37-25-26-38(49)43(31-17-9-3-10-18-31)35-23-24-36(48-35)44(32-19-11-4-12-20-32)40-28-27-39(50(40)51)42(30-15-7-2-8-16-30)34-22-21-33(47-34)41(37)29-13-5-1-6-14-29;/h1-28H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEKVURIGRVPIT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[P+](N45)(Cl)Cl)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)C1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28Cl3N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451540 | |

| Record name | Perchlorate ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84896-72-0 | |

| Record name | Perchlorate ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

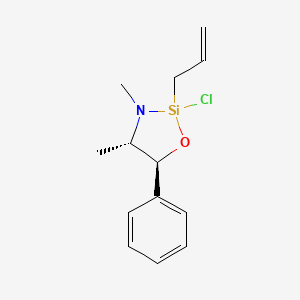

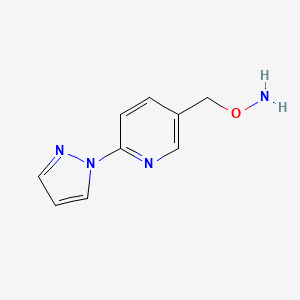

![(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B1589184.png)